molecular formula C16H15N3O B6300501 3-((4-(Dimethylamino)phenyl)imino)indolin-2-one CAS No. 42407-81-8

3-((4-(Dimethylamino)phenyl)imino)indolin-2-one

Cat. No.: B6300501
CAS No.: 42407-81-8
M. Wt: 265.31 g/mol
InChI Key: DFWZUSLCIXGPOP-UHFFFAOYSA-N
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Description

3-((4-(Dimethylamino)phenyl)imino)indolin-2-one is a useful research compound. Its molecular formula is C16H15N3O and its molecular weight is 265.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 265.121512110 g/mol and the complexity rating of the compound is 397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Green Synthesis Methods

3-((4-(Dimethylamino)phenyl)imino)indolin-2-one is used in green synthesis processes. Khorrami, Faraji, and Bazgir (2011) demonstrated a green sonochemical synthesis of this compound, highlighting its environmental benefits due to the use of water as a solvent and its efficiency in terms of yields and reaction time (Khorrami, Faraji, & Bazgir, 2011).

2. Structural Studies and Reactions

Arsanious and Maigali (2014) explored the reaction of 3-Imino-1-methyl-indolin-2-one with iminophosphine, leading to the formation of phospholane derivatives. The study's findings were supported by X-ray structural analysis (Arsanious & Maigali, 2014).

3. Antimicrobial and Anti-tubercular Applications

Swathi and Raja (2022) synthesized novel derivatives of this compound, demonstrating their antimicrobial and anti-tubercular potential. The study involved molecular docking and pharmacokinetic evaluations, indicating significant potency in some derivatives (Swathi & Raja, 2022).

4. Kinetic Studies in Hydrolytic Decomposition

Barra, Croll, Tan, and Tao (2002) conducted kinetic studies on the hydrolytic decomposition of related quinone-imine dyes, contributing to understanding the reactivity and decomposition processes of such compounds (Barra, Croll, Tan, & Tao, 2002).

5. Synthesis of Acrylic Acid Derivatives

Ryabova et al. (1991) used 3H-indole in synthesizing α-cyano-Β-(2-indolyl)- and α-cyano-Β-(5-pyrrolyl)acrylic acid derivatives. This work highlights the chemical versatility and reactivity of the indolin-2-one structure in creating diverse compounds (Ryabova et al., 1991).

6. Nonlinear Optical Properties

Bıyıklıoğlu et al. (2019) investigated the nonlinear optical properties of metallophthalocyanines related to this compound. This study is significant for understanding the optical limiting properties and potential applications in photonics (Bıyıklıoğlu et al., 2019).

7. Proton Transfer Equilibrium Reactions

Sarpal, Belletěte, and Durocher (1993) studied proton transfer equilibrium reactions in substituted 3H-indole derivatives, contributing to our understanding of the photophysical behavior of these molecules (Sarpal, Belletěte, & Durocher, 1993).

Properties

IUPAC Name

3-[4-(dimethylamino)phenyl]imino-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-19(2)12-9-7-11(8-10-12)17-15-13-5-3-4-6-14(13)18-16(15)20/h3-10H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWZUSLCIXGPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501181507
Record name 3-[[4-(Dimethylamino)phenyl]imino]-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501181507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42407-81-8
Record name 3-[[4-(Dimethylamino)phenyl]imino]-1,3-dihydro-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42407-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[4-(Dimethylamino)phenyl]imino]-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501181507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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